
Antriscusina
Descripción general
Descripción
Anthriscusin is a natural product found in Anthriscus sylvestris with data available.
Aplicaciones Científicas De Investigación
Aplicaciones Antitumorales y Antiproliferativas
La Antriscusina se ha identificado como un compuesto potente con efectos antitumorales y antiproliferativos significativos. Esto se debe principalmente a su acción como inhibidor de la topoisomerasa, que es crucial en la replicación de las células cancerosas. Al inhibir esta enzima, la this compound puede prevenir la proliferación de las células cancerosas, lo que la convierte en un activo valioso en la investigación y terapia del cáncer .
Agrupación Antiplaquetaria
En la investigación cardiovascular, la this compound ha mostrado promesa debido a sus propiedades de agrupación antiplaquetaria. Esta aplicación es particularmente importante en la prevención de la trombosis, que puede provocar ataques cardíacos y accidentes cerebrovasculares. Al prevenir la agrupación de plaquetas, la this compound podría utilizarse para desarrollar medicamentos que minimicen el riesgo de estos eventos cardiovasculares .
Propiedades Antivirales
Las capacidades antivirales de la this compound son otra área de interés. Su capacidad para inhibir la replicación viral podría aprovecharse en el tratamiento de diversas infecciones virales, ofreciendo una vía potencial para el desarrollo de nuevos medicamentos antivirales .
Actividad Antiinflamatoria
La actividad antiinflamatoria de la this compound la convierte en una candidata para el tratamiento de enfermedades inflamatorias crónicas. Podría utilizarse para aliviar los síntomas en afecciones como la artritis, donde la inflamación juega un papel clave en la progresión de la enfermedad .
Propiedades Insecticidas
Las propiedades insecticidas de la this compound abren posibilidades para su uso en la ciencia agrícola. Podría servir como un pesticida natural, ofreciendo una alternativa ecológica a los pesticidas químicos, que se sabe que tienen impactos ambientales nocivos .
Potencial Analgésico
Como analgésico, la this compound podría contribuir a las estrategias de control del dolor. Su capacidad para aliviar el dolor sin los efectos secundarios asociados con los fármacos sintéticos podría ser particularmente beneficiosa en el control del dolor crónico .
Efectos Diuréticos
Los efectos diuréticos de la this compound sugieren su uso en el tratamiento de afecciones relacionadas con la retención de líquidos. Al promover la excreción de líquidos en exceso, podría ayudar en el manejo del edema y la hipertensión .
Precursor del Agente Citostático
La this compound sirve como precursor de la epipodofilotoxina, que es esencial en la semisíntesis de agentes citostáticos como el etoposido y la teniposida. Estos agentes se utilizan en regímenes de quimioterapia, destacando la importancia de la this compound en el desarrollo de tratamientos contra el cáncer .
Mecanismo De Acción
Target of Action
Anthriscusin, also known as deoxypodophyllotoxin, is a bioactive compound found in Anthriscus sylvestris, a wild herbaceous plant . The primary targets of Anthriscusin are DNA topoisomerase II and various cellular proteins involved in cell proliferation . These targets play a crucial role in cell division and growth, making them key points of intervention for anti-cancer and anti-proliferative therapies .
Mode of Action
Anthriscusin interacts with its targets by binding to DNA topoisomerase II during the late S and early G2 cell cycle stages . This interaction inhibits the normal function of the enzyme, leading to DNA damage and cell death . This makes Anthriscusin effective in inhibiting the proliferation of cancer cells .
Biochemical Pathways
It is known that anthriscusin’s anti-proliferative effects are linked to its ability to inhibit dna topoisomerase ii . This inhibition disrupts the normal cell cycle, leading to cell death and preventing the proliferation of cancer cells .
Pharmacokinetics
The pharmacokinetic properties of a drug molecule are crucial in determining its bioavailability and therapeutic efficacy
Result of Action
The molecular and cellular effects of Anthriscusin’s action primarily involve the induction of cell death in proliferating cells . By inhibiting DNA topoisomerase II, Anthriscusin causes DNA damage, disrupting the cell cycle and leading to cell death . This makes it effective in inhibiting the growth of cancer cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound like Anthriscusin. Factors such as soil composition, climate, and farming practices can affect the concentration of Anthriscusin in Anthriscus sylvestris plants . Additionally, the presence of other compounds in the environment can influence the absorption, distribution, metabolism, and excretion of Anthriscusin . .
Direcciones Futuras
The potential of Anthriscusin as an anticancer agent has gained considerable attention and has been the subject of extensive research . Future research directions include further investigation of its anticancer properties and the identification of candidate genes associated with the biosynthesis of lignans .
Análisis Bioquímico
Biochemical Properties
Anthriscusin plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, Anthriscusin has been shown to inhibit topoisomerase, an enzyme crucial for DNA replication and transcription . This inhibition can lead to reduced cell proliferation, making Anthriscusin a potential candidate for anti-cancer therapies. Additionally, Anthriscusin interacts with proteins involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties .
Cellular Effects
Anthriscusin affects various cell types and cellular processes. In cancer cells, Anthriscusin has been observed to induce apoptosis, a programmed cell death mechanism, thereby reducing tumor growth . It also influences cell signaling pathways, such as the NF-κB pathway, which plays a crucial role in inflammation and immune responses . Furthermore, Anthriscusin can alter gene expression, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, Anthriscusin exerts its effects through several mechanisms. It binds to topoisomerase, inhibiting its activity and preventing DNA replication . This binding interaction is crucial for its anti-proliferative effects. Additionally, Anthriscusin can modulate the activity of transcription factors, leading to changes in gene expression . It also affects enzyme activity, either inhibiting or activating them, depending on the specific biochemical pathway involved .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Anthriscusin have been observed to change over time. Initially, Anthriscusin exhibits strong anti-proliferative and anti-inflammatory effects . Its stability and degradation over time can influence its long-term efficacy. Studies have shown that Anthriscusin remains stable under certain conditions, but prolonged exposure to light and heat can lead to its degradation . Long-term studies have also indicated that Anthriscusin can have sustained effects on cellular function, particularly in reducing inflammation and cell proliferation .
Dosage Effects in Animal Models
The effects of Anthriscusin vary with different dosages in animal models. At low doses, Anthriscusin exhibits anti-inflammatory and anti-proliferative effects without significant toxicity . At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
Anthriscusin is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism . This interaction can influence the metabolic flux and levels of various metabolites. Additionally, Anthriscusin can affect the biosynthesis of secondary metabolites, further influencing cellular metabolism .
Transport and Distribution
Within cells and tissues, Anthriscusin is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can influence its localization and accumulation within specific tissues, thereby affecting its overall efficacy and function.
Subcellular Localization
Anthriscusin exhibits specific subcellular localization, which can influence its activity and function. It is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, Anthriscusin can be directed to specific cellular compartments through targeting signals and post-translational modifications . This subcellular localization is crucial for its biochemical and pharmacological effects.
Propiedades
IUPAC Name |
[(E)-3-(7-methoxy-1,3-benzodioxol-5-yl)prop-2-enyl] (Z)-2-[[(Z)-2-methylbut-2-enoyl]oxymethyl]but-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O7/c1-5-14(3)20(22)26-12-16(6-2)21(23)25-9-7-8-15-10-17(24-4)19-18(11-15)27-13-28-19/h5-8,10-11H,9,12-13H2,1-4H3/b8-7+,14-5-,16-6- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHPUFLKSIYHWOR-SBRHMQLSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OCC(=CC)C(=O)OCC=CC1=CC2=C(C(=C1)OC)OCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(/C)\C(=O)OC/C(=C/C)/C(=O)OC/C=C/C1=CC2=C(C(=C1)OC)OCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67008-16-6 | |
| Record name | Anthriscusin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067008166 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Anthriscusin and where is it found?
A1: Anthriscusin is a phenylpropanoid ester first isolated from the roots of Anthriscus sylvestris Hoffm., a plant commonly known as cow parsley or wild chervil. [, , ] This plant belongs to the Umbelliferae family and is known to contain various bioactive compounds. []
Q2: What is the chemical structure of Anthriscusin?
A2: The chemical structure of Anthriscusin was elucidated as O-[(Z)-2-angeloyloxymethyl-2-butenoyl]-3-methoxy-4, 5-methylenedioxycinnamyl alcohol. This determination was achieved through extensive spectroscopic data analysis and chemical evidence. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



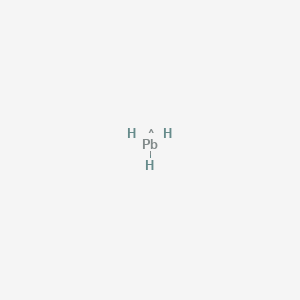
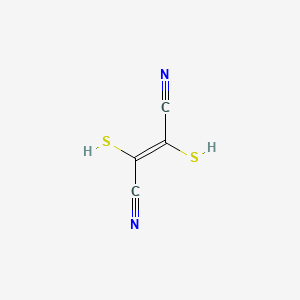
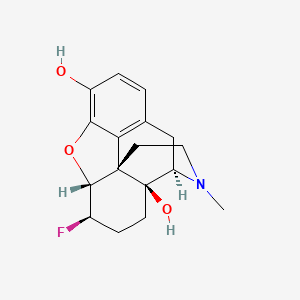
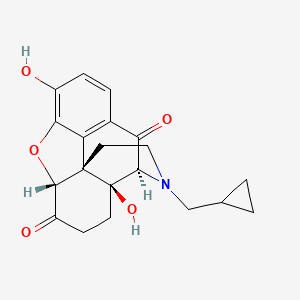
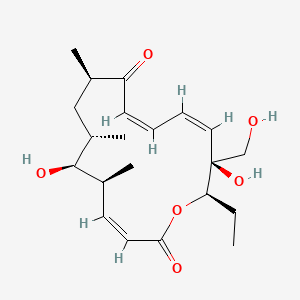


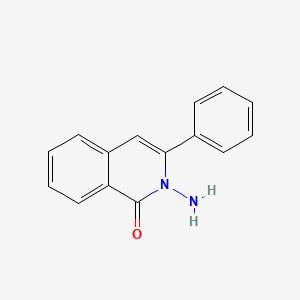
![9-[(2R,4S,5S)-4-chloro-5-(chloromethyl)oxolan-2-yl]purin-6-amine](/img/structure/B1237017.png)

![6-ethyl-2-methyl-N-(phenylmethyl)-4-thieno[2,3-d]pyrimidinamine](/img/structure/B1237019.png)


